KDM5B Inhibitory Potency: Target Compound Data Gap vs. Parent and Ethanesulfonyl Analogs
Direct quantitative comparison is not possible because no KDM5B inhibition data have been reported for 3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide. The closest available comparators are the unsubstituted parent compound and the 3-ethanesulfonyl analog. The parent compound inhibits KDM5B with an IC50 of 51200 nM, while the 3-ethanesulfonyl analog shows an IC50 of 52600 nM, indicating that 3-sulfonyl substitution alone does not substantially improve KDM5B potency [1][2]. However, the impact of the methylsulfonyl group specifically has not been disclosed, preventing any procurement decision based on KDM5B activity.
| Evidence Dimension | KDM5B enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Parent (CHEMBL164087): IC50 = 51200 nM; 3-Ethanesulfonyl analog (TCMDC-142704): IC50 = 52600 nM |
| Quantified Difference | Not calculable for target compound |
| Conditions | KDM5B inhibition assay using biotin-H3K4me3 substrate; enzyme source unknown (BindingDB); or HTRF-based assay (TTD) |
Why This Matters
Without target-specific data, the compound cannot be selected over its analogs for KDM5B-related research; users must request or generate the missing data before procurement.
- [1] BindingDB entry for BDBM50097430 (CHEMBL164087), N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide. KDM5B IC50 = 5.12E+4 nM. View Source
- [2] Therapeutic Target Database (TTD), Target ID T56871 (KDM5B), poor binder entry for 3-(Ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (TCMDC-142704), IC50 = 52600 nM. View Source
